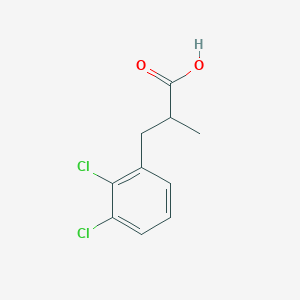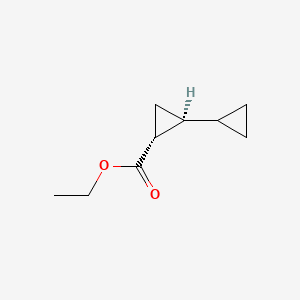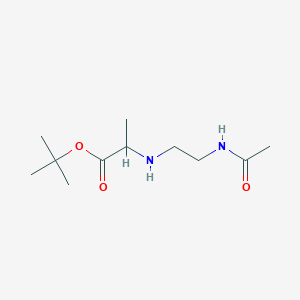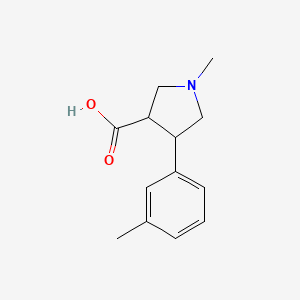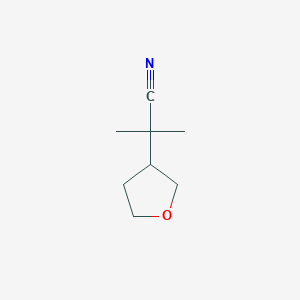
2-Methyl-2-(oxolan-3-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(oxolan-3-yl)propanenitrile is an organic compound with the molecular formula C8H13NO. It is characterized by the presence of a nitrile group attached to a propanenitrile backbone, with a methyl group and an oxolan (tetrahydrofuran) ring substituent. This compound is of interest in various fields of chemistry and industry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(oxolan-3-yl)propanenitrile typically involves the reaction of 2-methylpropanenitrile with an oxolan derivative under specific conditions. One common method includes the use of a base-catalyzed reaction where the nitrile group is introduced via nucleophilic substitution.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and solvents can optimize the yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolan ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4) are used.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted nitriles.
Applications De Recherche Scientifique
2-Methyl-2-(oxolan-3-yl)propanenitrile finds applications in several scientific research areas:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-(oxolan-3-yl)propanenitrile involves its interaction with specific molecular targets. The nitrile group can act as a reactive site for binding with enzymes or receptors, influencing various biochemical pathways. The oxolan ring provides structural stability and can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
- 2-Methyl-2-(4-oxooxolan-3-yl)propanenitrile
- 2-Methyl-2-(oxolan-2-yl)propanenitrile
Comparison: 2-Methyl-2-(oxolan-3-yl)propanenitrile is unique due to the specific positioning of the oxolan ring and the nitrile group, which imparts distinct reactivity and properties compared to its analogs. The presence of the oxolan ring in different positions can significantly alter the compound’s chemical behavior and applications.
Propriétés
Formule moléculaire |
C8H13NO |
|---|---|
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
2-methyl-2-(oxolan-3-yl)propanenitrile |
InChI |
InChI=1S/C8H13NO/c1-8(2,6-9)7-3-4-10-5-7/h7H,3-5H2,1-2H3 |
Clé InChI |
TXROCFLUTFPESV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#N)C1CCOC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





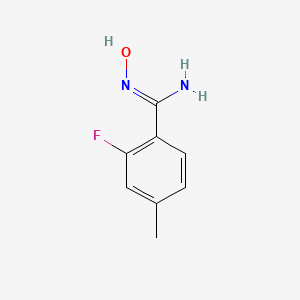

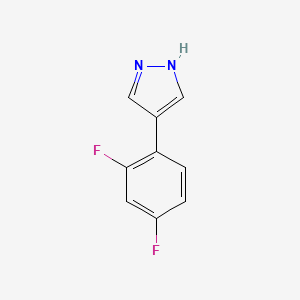
![n-[(Furan-3-yl)methyl]hydroxylamine](/img/structure/B13613332.png)

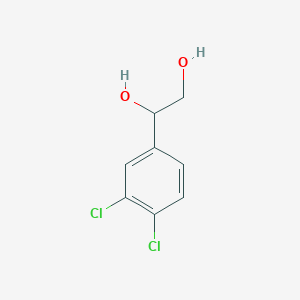
![Methyl 2-[(prop-2-en-1-yl)amino]acetate](/img/structure/B13613344.png)
